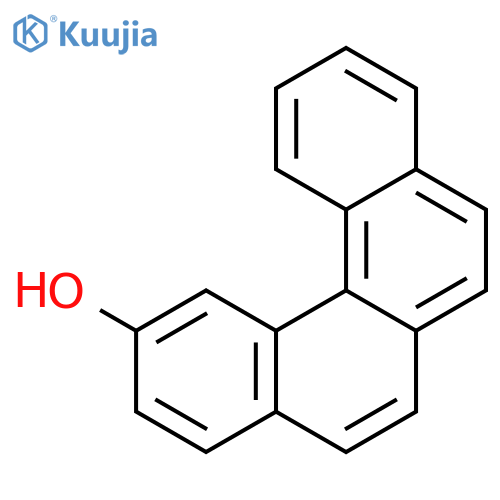Cas no 22717-94-8 (2-Hydroxybenzocphenanthrene)

2-Hydroxybenzocphenanthrene structure
商品名:2-Hydroxybenzocphenanthrene
2-Hydroxybenzocphenanthrene 化学的及び物理的性質
名前と識別子
-
- Benzo[c]phenanthren-2-ol
- Benzo(c)phenanthren-2-ol
- NSC97676
- UNII-605CPJ969J
- NSC 97676
- 2-benzo[c]phenanthrenol
- Q27225574
- 2-HYDROXYBENZO(C)PHENANTHRENE
- 2-hydroxybenzo[c]phenanthrene
- 22717-94-8
- 2-hydroxybenzo[c]-phenanthrene
- DTXSID50177251
- AKOS024341208
- CHEBI:132443
- 605CPJ969J
- NS00077046
- NSC-97676
- 2-Hydroxybenzocphenanthrene
-
- インチ: InChI=1S/C18H12O/c19-15-10-9-13-6-8-14-7-5-12-3-1-2-4-16(12)18(14)17(13)11-15/h1-11,19H
- InChIKey: WCFYKAAKPJSBFZ-UHFFFAOYSA-N
- ほほえんだ: OC1C=CC2=C(C3C(C=C2)=CC=C2C=CC=CC=32)C=1
計算された属性
- せいみつぶんしりょう: 244.08886
- どういたいしつりょう: 244.089
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 19
- 回転可能化学結合数: 0
- 複雑さ: 326
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.2
- トポロジー分子極性表面積: 20.2Ų
じっけんとくせい
- 密度みつど: 1.284
- ふってん: 498.2°Cat760mmHg
- フラッシュポイント: 240.4°C
- 屈折率: 1.804
- PSA: 20.23
- じょうきあつ: 0.0±1.3 mmHg at 25°C
2-Hydroxybenzocphenanthrene セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Hydroxybenzocphenanthrene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | H949723-50mg |
2-Hydroxybenzo[c]phenanthrene |
22717-94-8 | 50mg |
$2256.00 | 2023-05-18 | ||
| TRC | H949723-10mg |
2-Hydroxybenzo[c]phenanthrene |
22717-94-8 | 10mg |
$620.00 | 2023-05-18 | ||
| TRC | H949723-100mg |
2-Hydroxybenzo[c]phenanthrene |
22717-94-8 | 100mg |
$ 3000.00 | 2023-09-07 | ||
| TRC | H949723-1mg |
2-Hydroxybenzo[c]phenanthrene |
22717-94-8 | 1mg |
$92.00 | 2023-05-18 | ||
| TRC | H949723-25mg |
2-Hydroxybenzo[c]phenanthrene |
22717-94-8 | 25mg |
$1303.00 | 2023-05-18 |
2-Hydroxybenzocphenanthrene 関連文献
-
Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
22717-94-8 (2-Hydroxybenzocphenanthrene) 関連製品
- 83-56-7(1,5-Dihydroxynaphtalene)
- 571-60-8(1,4-Dihydroxynaphthalene)
- 575-38-2(1,7-Dihydroxynaphthalene)
- 575-44-0(1,6-Dihydroxynaphthalene)
- 582-17-2(2,7-Dihydroxynaphthalene)
- 90-15-3(naphthalen-1-ol)
- 605-55-0(Phenanthrenol)
- 135-19-3(naphthalen-2-ol)
- 581-43-1(2,6-Dihydroxynaphthalene)
- 484-17-3(9-Phenanthrol)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
